4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXUOINNLFQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366173 | |
| Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-25-1 | |
| Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction has become a cornerstone for constructing biphenyl frameworks due to its tolerance for functional groups and high regioselectivity. For this compound, this method involves coupling a brominated benzoic acid derivative with a methoxy-substituted boronic acid:
Reaction Scheme :
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Methyl 2-bromo-4-methoxybenzoate reacts with 4-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).
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Hydrolysis of the methyl ester yields the final carboxylic acid.
Experimental Conditions :
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Solvent system: 1,4-dioxane/water (4:1 v/v)
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Base: Potassium carbonate (K₂CO₃)
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Temperature: 80°C for 16 hours
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Catalyst loading: 10 mol% Pd(PPh₃)₄
Key Findings :
Oxidation of Methyl-Substituted Precursors
Direct oxidation of methyl groups to carboxylic acids offers a streamlined alternative. This method is particularly effective when starting from 4,4'-dimethoxy-2-methylbiphenyl:
Reaction Scheme :
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4,4'-Dimethoxy-2-methylbiphenyl undergoes oxidation using sodium chlorite (NaClO₂) in the presence of sulfamic acid.
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The reaction proceeds at 0–5°C in methanol/water to minimize over-oxidation.
Optimized Parameters :
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Oxidant ratio: NaClO₂ to substrate = 2.2:1 (mol/mol)
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Additive: Sulfamic acid (1:1 mol ratio to substrate)
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Reaction time: 4 hours
Key Findings :
Ullmann-Type Coupling
While less efficient than Suzuki coupling, Ullmann reactions provide a palladium-free route using copper catalysts:
Reaction Scheme :
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2-Iodo-4-methoxybenzoic acid couples with 4-iodoanisole using copper(I) iodide (CuI) and 1,10-phenanthroline.
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The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours.
Limitations :
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Moderate yields (55–65%) due to competing homocoupling side reactions.
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Requires stringent anhydrous conditions.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 85–92% | >99% | High (Pd-based) | Excellent |
| NaClO₂ Oxidation | 90–96% | 98–99% | Low | Industrial |
| Ullmann Coupling | 55–65% | 95–97% | Moderate (Cu-based) | Limited |
Critical Insights :
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Suzuki Coupling : Preferred for laboratory-scale synthesis due to precision, albeit with higher catalyst costs.
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NaClO₂ Oxidation : Superior for industrial applications, achieving near-quantitative yields with minimal waste.
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Ullmann Reaction : Largely obsolete except for Pd-sensitive applications.
Industrial-Scale Production Considerations
Oxidation Process Optimization
The patent CN106146286A demonstrates the viability of sodium chlorite oxidation for large-scale biphenyl carboxylic acid synthesis:
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Cost Efficiency : NaClO₂ ($12/kg) is significantly cheaper than Pd catalysts ($3,000/kg).
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Environmental Impact : Sulfamic acid additives reduce chlorine gas emissions by neutralizing hypochlorous acid byproducts.
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Case Study : A 250 mL batch process yielded 37.9 g (95.9%) of product with 99% HPLC purity.
Catalytic Recycling in Suzuki Reactions
Recent advances in heterogeneous palladium catalysts (e.g., Pd/C) enable cost-effective recycling:
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Catalyst Reuse : Up to 5 cycles with <5% yield drop.
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Waste Reduction : Eliminates ligand-derived contaminants.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .
Scientific Research Applications
4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. Additionally, its functional groups allow it to engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, physical properties, and applications:
Notes:
- *Estimated values based on substituent effects (e.g., electron-donating groups reduce carboxylic acid acidity).
- Dihedral angles in biphenyl derivatives are influenced by substituent bulk; methoxy groups may induce angles >60° compared to methyl or amino groups .
Key Comparative Insights:
Acidity and Solubility :
- Electron-withdrawing groups (e.g., -OH) increase acidity: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (pKa ~3.86) is more acidic than the methoxy analog (estimated pKa ~4–5) .
- Methoxy groups enhance solubility in polar solvents compared to methyl substituents but less than hydroxyl groups due to weaker H-bonding .
Crystal Packing and Conformation: Steric hindrance from -NH₂ or -OCH₃ increases dihedral angles between biphenyl rings (e.g., 63.4° in diamino-dicarboxylic acid vs. ~45° in unsubstituted biphenyls), affecting crystallinity and porosity in MOFs . Carboxylic acid groups in 4,4'-dimethyl-biphenyl-2,2'-dicarboxylic acid adopt planar configurations, facilitating coordination with metal ions .
Applications: MOFs and Coordination Polymers: Diamino and dicarboxylic derivatives are preferred for high-porosity frameworks, while methoxy groups may stabilize π-π interactions in layered structures . Pharmaceuticals: Methyl and methoxy analogs are intermediates in drugs targeting hypertension (e.g., losartan derivatives) due to their balanced lipophilicity .
Research Findings and Data
Thermal Stability:
- Hydroxyl-substituted compounds exhibit higher melting points (e.g., 269.5°C) due to H-bonding networks, whereas methoxy and methyl analogs melt at lower temperatures (~200–250°C) .
Biological Activity
4,4'-Dimethoxy-biphenyl-2-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure with two methoxy groups and a carboxylic acid group. This compound has garnered attention in the scientific community for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.
The molecular structure of this compound includes:
- Molecular Formula : C15H14O4
- Molecular Weight : 246.26 g/mol
- Functional Groups : Two methoxy (-OCH₃) groups and one carboxylic acid (-COOH) group.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological targets, influencing their function. The presence of the carboxylic acid group enhances its interaction with various biomolecules, potentially leading to changes in cellular processes.
Antioxidant Activity
Research has indicated that biphenyl derivatives often exhibit significant antioxidant properties. This compound can protect cells from oxidative stress by scavenging free radicals, which is critical in preventing cellular damage and various diseases.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antioxidant Study : A study demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
- Antimicrobial Study : In a comparative study against several bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anticancer Study : An in vitro study on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
